Cas no 125328-76-9 (1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone)

1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone is a halogenated indole derivative with a molecular formula of C₁₀H₇BrClNO₂. This compound features a bromo and chloro substitution on the indole ring, along with a hydroxy group at the 3-position and an acetyl moiety at the 1-position. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of multiple functional groups allows for further derivatization, enabling the development of bioactive molecules. The compound exhibits high purity and stability under standard conditions, ensuring reliable performance in research and industrial processes. Its well-defined chemical properties facilitate precise modifications for targeted applications.
1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone structure
125328-76-9 structure
Product Name:1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone
CAS No:125328-76-9
MF:C10H7BrClNO2
MW:288.525080919266
MDL:MFCD04972041
CID:216168
PubChem ID:17955304
Update Time:2025-11-02

1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone
    • 1-(5-bromo-4-chloro-3-hydroxyindol-1-yl)ethanone
    • 1-Acetyl-5-bromo-4-chloro-1H-indol-3-ol
    • 5-BROMO-4-CHLORO-3-INDOXYL-1-ACETATE
    • Ethanone,1-(5-bromo-4-chloro-3-hydroxy-1H-indol-1-yl)-
    • 1-Acetyl-5-brom-4-chlor-indol-3-ol
    • 1-acetyl-5-bromo-4-chloro-3-hydroxyindole
    • 1-acetyl-5-bromo-4-chloro-indol-3-ol
    • 1-acetyl-5-bromo-4-chloroindoxyl-3-ol
    • 1H-Indol-3-ol,1-acetyl-5-bromo-4-chloro
    • X-1-ACETATE
    • 5-Bromo-4-chloro-3-indolyl-1-acetate
    • 1H-Indol-3-ol, 1-acetyl-5-bromo-4-chloro-
    • N-Acetyl-5-broMo-4-chloro-3-hydroxy-1H-indole, X-1 acetate
    • X-1 acetate;N-Acetyl-5-bromo-4-chloro-3-hydroxy-1H-indole
    • B-6000
    • CS-M2393
    • MFCD04972041
    • AMY27056
    • 125328-76-9
    • B-6001
    • FT-0724811
    • AKOS016007321
    • Ethanone, 1-?(5-?bromo-?4-?chloro-?3-?hydroxy-?1H-?indol-?1-?yl)?-
    • 5-Bromo-4-chloro-indoxyl-1-acetate
    • DTXSID60869711
    • 1-(5-bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethan-1-one
    • AS-11173
    • N-acetyl-5-bromo-4-chloro-3-hydroxyindole
    • SCHEMBL3282414
    • Ethanone, 1-(5-bromo-4-chloro-3-hydroxy-1H-indol-1-yl)-
    • DQYKDYVAYNNRER-UHFFFAOYSA-N
    • DB-062365
    • MDL: MFCD04972041
    • Inchi: 1S/C10H7BrClNO2/c1-5(14)13-4-8(15)9-7(13)3-2-6(11)10(9)12/h2-4,15H,1H3
    • InChI Key: DQYKDYVAYNNRER-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1Cl)C(=CN2C(C)=O)O

Computed Properties

  • Exact Mass: 286.93500
  • Monoisotopic Mass: 286.93487g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 42.2Ų

Experimental Properties

  • Density: 1.77
  • Boiling Point: 423.2°C at 760 mmHg
  • Flash Point: 209.8°C
  • Refractive Index: 1.674
  • PSA: 42.23000
  • LogP: 3.42290

1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone Pricemore >>

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1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone Suppliers

Amadis Chemical Company Limited
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(CAS:125328-76-9)1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone
Order Number:A849957
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:27
Price ($):2381.0
Email:sales@amadischem.com

Additional information on 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone

Comprehensive Guide to 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone (CAS No. 125328-76-9)

1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone (CAS No. 125328-76-9) is a specialized indole derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its unique bromo-chloro-hydroxy substitution pattern, has garnered attention for its structural complexity and potential applications in drug discovery. Researchers are particularly interested in its role as a building block for more complex molecules, especially in the development of novel therapeutic agents.

The molecular structure of 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone features an indole core substituted with bromo, chloro, and hydroxy groups at positions 5, 4, and 3, respectively, along with an acetyl group at the 1-position. This arrangement contributes to its unique electronic properties and reactivity, making it a valuable intermediate in organic synthesis. The presence of multiple halogen atoms enhances its utility in cross-coupling reactions, which are pivotal in modern medicinal chemistry.

In recent years, the demand for halogenated indole derivatives like 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone has surged due to their relevance in cancer research and neurodegenerative disease studies. These compounds are often explored for their potential to modulate biological pathways, including enzyme inhibition and receptor binding. The bromo and chloro substitutions in particular are known to influence the compound's bioavailability and metabolic stability, key factors in drug development.

From a synthetic chemistry perspective, 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone serves as a versatile precursor. Its hydroxy group allows for further functionalization through reactions such as etherification or esterification, while the halogen atoms enable participation in palladium-catalyzed couplings. These features make it a sought-after compound in laboratories focused on heterocyclic chemistry and medicinal chemistry.

The compound's CAS No. 125328-76-9 is frequently searched in scientific databases, reflecting its growing importance in research. Common queries include "synthesis of 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone" and "applications of bromo-chloro indole derivatives," indicating strong interest in both its preparation and potential uses. Researchers also look for information on its physical properties, such as melting point and solubility, which are crucial for experimental design.

In the context of green chemistry trends, there's increasing focus on developing efficient and environmentally friendly methods to produce compounds like 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone. Recent publications have explored catalytic methods and microwave-assisted synthesis to improve yield and reduce waste. These advancements align with the pharmaceutical industry's push toward sustainable synthesis of complex molecules.

Quality control of 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound's purity and confirm its structural integrity, which is essential for research applications. The spectroscopic data of this compound, particularly its characteristic 1H NMR peaks, are often referenced in analytical protocols.

Looking ahead, 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone is poised to play a significant role in the development of new small molecule therapeutics. Its structural features make it a promising candidate for creating libraries of compounds in high-throughput screening programs. As research into indole-based pharmaceuticals continues to expand, this compound will likely remain an important tool for medicinal chemists worldwide.

For researchers working with 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone, proper storage conditions are crucial to maintain its stability. Recommendations typically include protection from light and moisture, often suggesting storage in amber glass containers under inert atmosphere. These precautions help preserve the compound's chemical integrity over extended periods.

The market for specialty chemicals like 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone continues to grow, driven by increasing R&D investment in targeted therapies. Suppliers catering to the research community often provide this compound with detailed certificates of analysis, meeting the stringent requirements of academic and industrial laboratories. Its pricing and availability are frequently updated to reflect current market dynamics in the fine chemicals sector.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:125328-76-9)1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone
A849957
Purity:99%
Quantity:25g
Price ($):2381.0
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